molecular formula C12H12N4 B286374 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile

2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile

Cat. No. B286374
M. Wt: 212.25 g/mol
InChI Key: PGGBDLLXAXXHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile, also known as DCM, is a chemical compound with potential applications in scientific research. DCM is a fluorescent dye that has been used in various biological and medical studies due to its ability to bind to proteins and DNA.

Mechanism of Action

2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile works by binding to proteins and other biomolecules through a covalent bond. The compound has a high affinity for amino groups and can react with lysine residues in proteins. The resulting fluorescent complex can be visualized and quantified using various imaging techniques.
Biochemical and Physiological Effects:
2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile has been shown to have minimal toxicity and does not affect the biochemical or physiological properties of the labeled biomolecules. The compound has been used in various in vitro and in vivo studies without any adverse effects on cell viability or function.

Advantages and Limitations for Lab Experiments

The main advantage of 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile is its high sensitivity and specificity, making it a valuable tool in various research fields. The compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile has some limitations, including its relatively short half-life and limited stability in aqueous solutions. The compound also requires specific imaging equipment for visualization, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile research, including the development of new synthetic methods to improve the stability and half-life of the compound. The use of 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile in vivo studies also holds promise for the development of new diagnostic and therapeutic applications. Additionally, the development of new imaging techniques and equipment may further expand the use of 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile in various research fields.
Conclusion:
2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile, or 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile, is a valuable tool in scientific research due to its high sensitivity and specificity for labeling biomolecules. The compound has been used in various biological and medical studies and holds promise for future diagnostic and therapeutic applications. While 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile has some limitations, its potential applications make it an important area of research for the scientific community.

Synthesis Methods

2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile can be synthesized through a multistep process involving the reaction of malononitrile with 4-(dimethylamino)benzaldehyde. The resulting product is then treated with ammonium acetate to obtain the final compound. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile has been widely used as a fluorescent probe in biological and medical studies. It has been used to label proteins, DNA, and other biomolecules for imaging and detection purposes. 2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile has also been used to study protein-protein interactions, enzyme kinetics, and drug-receptor interactions. The compound has been shown to have high sensitivity and specificity, making it a valuable tool in various research fields.

properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-[amino-[4-(dimethylamino)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C12H12N4/c1-16(2)11-5-3-9(4-6-11)12(15)10(7-13)8-14/h3-6H,15H2,1-2H3

InChI Key

PGGBDLLXAXXHJY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)N

Origin of Product

United States

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